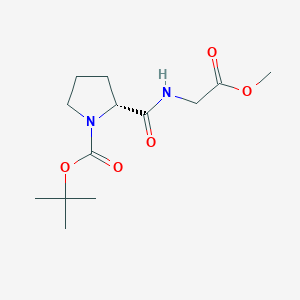

2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a methoxycarbonylmethyl-carbamoyl substituent at the 2-position. This structure combines steric protection (via the Boc group) with a functionalized carbamate side chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during reactions . The methoxycarbonylmethyl-carbamoyl moiety may participate in further derivatization, such as hydrolysis to carboxylic acids or coupling reactions, enabling applications in drug discovery (e.g., protease inhibitors or enzyme modulators) .

Properties

IUPAC Name |

tert-butyl (2R)-2-[(2-methoxy-2-oxoethyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(18)15-7-5-6-9(15)11(17)14-8-10(16)19-4/h9H,5-8H2,1-4H3,(H,14,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCFSKLCUPXAEU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

2-(Methoxycarbonylmethyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 92132-25-7, is a pyrrolidine derivative. Its molecular formula is , and it features a tert-butyl ester group which influences its solubility and biological activity. The compound is characterized by its ability to interact with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that pyrrolidine derivatives, including the compound , can act as inhibitors of metalloproteases, particularly zinc-dependent enzymes such as endothelin-converting enzyme (ECE). These enzymes are implicated in several pathophysiological conditions, including hypertension and ischemic diseases. The inhibition of such enzymes may lead to therapeutic benefits in conditions associated with vasoconstriction and organ protection .

Cytostatic and Cerebroprotective Effects

The compound has shown promise as a cytostatic agent, which means it can inhibit cell growth and division. This property is particularly relevant in cancer therapy, where controlling tumor growth is crucial. Additionally, its cerebroprotective effects suggest potential applications in neuroprotection during ischemic events or neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives similar to this compound:

- Inhibition of Endothelin-Converting Enzyme : A study highlighted that pyrrolidine derivatives effectively inhibit ECE, leading to reduced vasoconstriction and improved blood flow in animal models .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Properties : Research has indicated that the compound may protect neuronal cells from damage induced by oxidative stress, which is relevant for conditions like stroke or traumatic brain injury .

Data Tables

Comparison with Similar Compounds

Structurally analogous compounds share the pyrrolidine-1-carboxylic acid tert-butyl ester core but differ in substituents at the 2-position. These variations influence reactivity, physical properties, and biological activity. Below is a detailed comparison:

Substituent-Specific Comparisons

Table 1: Key Structural and Functional Differences

Reactivity and Functional Group Analysis

- Methoxycarbonylmethyl-carbamoyl : Offers dual reactivity: the carbamate can undergo hydrolysis to generate amines, while the ester group is amenable to nucleophilic substitution or reduction .

- Toluene-4-sulfonyloxymethyl : Acts as a leaving group (e.g., in nucleophilic substitutions), critical for synthesizing inhibitors like leukotriene A4 hydrolase blockers .

- Formyl/Acetylbenzyl : The aldehyde and ketone groups enable condensation reactions (e.g., with amines to form Schiff bases), useful in asymmetric synthesis .

- Hydroxymethyl : A versatile precursor for further functionalization (e.g., tosylation in or silylation in ) .

Physical and Spectral Properties

- Rotamerism : Compounds like 2-(4-formylbenzyl) and 2-(4-acetylbenzyl) exhibit 1:1 rotameric mixtures in NMR due to restricted rotation around the benzyl-pyrrolidine bond .

- Solubility : Boc-protected derivatives (e.g., 2-hydroxymethyl) are soluble in polar aprotic solvents (e.g., DCM, THF), whereas sulfonate esters () require polar solvents like pyridine for synthesis .

Q & A

Q. What safety protocols are essential when handling intermediates prone to exothermic decomposition during large-scale reactions?

- Methodological Answer : Calorimetry (e.g., RC1e) identifies exothermic peaks. Small-scale pilot reactions (<10 g) under inert atmosphere (N₂/Ar) precede scale-up. Emergency quenching systems (e.g., cold baths) and PPE (face shields, flame-resistant gloves) are mandatory. Safety data from analogous tert-butyl esters guide risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.